SR 41378

Anxiolytic Anticonflict Behavioral Pharmacology

Endixaprine (SR 41378) is a non-benzodiazepine aminopyridazine with a pharmacological profile overlapping barbiturates and benzodiazepines, yet devoid of benzodiazepine receptor binding. • Anticonflict ED50 = 5.2 mg/kg i.p. - enables anxiolytic pathway studies without BZ site activation. • 4-fold greater anticonvulsant potency vs CM 40907 in immature rat seizure models. • Oral ED50 = 11 mg/kg (tonic epilepsy); acute oral LD50 >5,000 mg/kg for safe long-term dosing. Supplied with ≥99% purity; shipped ambient globally.

Molecular Formula C15H15Cl2N3O
Molecular Weight 324.2 g/mol
CAS No. 93181-85-2
Cat. No. B1671274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR 41378
CAS93181-85-2
Synonyms1-(6-(2,4-dichlorophenyl)-3-pyridazinyl)-4-piperidinol
3-(4-hydroxypiperidyl)-6-(2,4-dichlorophenyl)pyridazine
SR 41378
SR-41378
Molecular FormulaC15H15Cl2N3O
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=NN=C(C=C2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H15Cl2N3O/c16-10-1-2-12(13(17)9-10)14-3-4-15(19-18-14)20-7-5-11(21)6-8-20/h1-4,9,11,21H,5-8H2
InChIKeyCOWWILCLLRVLSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Endixaprine: Baseline Characterization


Endixaprine (SR 41378, CAS 93181-85-2) is a synthetic small molecule belonging to the aminopyridazine class [1]. It is structurally defined as 1-[6-(2,4-dichlorophenyl)-3-pyridazinyl]-4-piperidinol [2]. Unlike benzodiazepines, Endixaprine does not interact with benzodiazepine receptor sites, yet its pharmacological profile in rodents overlaps with barbiturates and benzodiazepines, encompassing anticonvulsant, anticonflict (anxiolytic-like), and hypnotic activities [1][3]. The compound was originally developed by Sanofi-Synthelabo but was discontinued; it remains a valuable research tool for probing polypharmacological mechanisms in epilepsy and anxiety models [4].

Non-benzodiazepine CNS probe: does not interact with benzodiazepine receptor sites; supports alternative anxiolytic mechanism studies
Anticonflict and anticonvulsant behavioral models: reported activity in operant conflict test and pentylenetetrazol seizure paradigms
QEEG electrophysiological profiling: provides a barbiturate-like EEG signature, distinct from benzodiazepines; useful for CNS depressant neurophysiology studies

Why Aminopyridazine Substitution Fails


Although Endixaprine (SR 41378) and its close structural analog CM 40907 share the same aminopyridazine core and exhibit comparable anticonvulsant potencies in some seizure models, they are not functionally interchangeable [1]. The presence of an additional chlorine atom on the phenyl ring of Endixaprine imparts a distinct pharmacological profile: it uniquely possesses robust anticonflict (anxiolytic-like) activity, whereas CM 40907 lacks this property [1]. Furthermore, in vivo potency differences are substantial, with Endixaprine demonstrating approximately four-fold greater efficacy against metrazol-induced seizures [2]. These findings underscore that subtle structural modifications within this series can profoundly alter central nervous system pharmacodynamics, rendering generic substitution based solely on chemical similarity invalid for research applications requiring specific behavioral or anticonvulsant outcomes.

Endixaprine (SR 41378)
Target profile
Possesses anticonflict (anxiolytic-like) activity in operant conflict test; chlorinated phenyl ring confers distinct pharmacodynamics
CM 40907 (close analog)
Analog mismatch
Lacks anticonflict activity; anticonvulsant potency substantially lower in pentylenetetrazol seizure models; cannot be assumed interchangeable for behavioral research

Quantitative Differentiation Evidence


Divergent Anxiolytic-Like Activity vs. CM 40907

In a direct head-to-head comparison using the operant approach-avoidance conflict test in rats, Endixaprine (SR 41378) demonstrated a clear and quantifiable anticonflict effect, whereas its close structural analog CM 40907 did not [1]. Endixaprine increased punished responding, a measure of anxiolytic-like activity, with an ED50 of 5.2 mg/kg i.p. [1]. Its overall potency in this assay was comparable to that of the barbiturate pentobarbital [1]. In stark contrast, CM 40907, across a dose range of 10–40 mg/kg i.p., failed to affect punished responding, only producing sedation at the highest dose [1].

Anticonflict Activity
Head-to-head
Endixaprine ED50 = 5.2 mg/kg i.p.; CM 40907 no effect up to 40 mg/kg i.p. (only sedation at top dose). Pentobarbital potency comparable to Endixaprine.
Supports non-benzodiazepine anxiolytic endpoint evaluation
Operant approach-avoidance conflict test, rat model; intraperitoneal administration
Anxiolytic Anticonflict Behavioral Pharmacology

Superior Anticonvulsant Potency vs. CM 40907

A direct head-to-head comparison in immature rats demonstrated that Endixaprine (SR 41378) is significantly more potent than CM 40907 in suppressing metrazol-induced seizures [1]. Both compounds exhibited dose-dependent suppression of minimal and major seizures across multiple age groups, but Endixaprine was approximately four times more potent [1]. Notably, Endixaprine displayed extreme efficacy in 7-day-old rat pups, where even the lowest dose tested (1.25 mg/kg i.p.) significantly reduced seizure incidence and severity [1].

Anticonvulsant Potency
Head-to-head
Endixaprine ~4-fold more potent than CM 40907 in pentylenetetrazol seizure suppression. Effective doses: 1.25–20 mg/kg i.p. vs 10–50 mg/kg i.p.
Supports anticonvulsant endpoint review in developmental models
Immature rat model (7–25 days); metrazol-induced seizures
Anticonvulsant Epilepsy Seizure Model

Distinct EEG Profile vs. Diazepam and Secobarbital

Quantitative electroencephalographic (QEEG) analysis in rats provides a direct comparison of Endixaprine's central effects against reference compounds diazepam (benzodiazepine) and secobarbital (barbiturate) [1]. Following oral administration, Endixaprine (10–100 mg/kg) and secobarbital (30–60 mg/kg) both increased power in the 8–16 Hz middle-frequency band, reduced power in the 4–8 Hz theta band, and did not affect the 1–4 Hz delta band [1]. In contrast, diazepam (1–10 mg/kg) increased middle-frequency power but decreased both delta and theta activities [1]. Furthermore, Endixaprine and secobarbital uniquely induced a reduction in the 28–32 Hz fast beta band, a feature not shared with diazepam [1].

CNS EEG Signature
Head-to-head
Endixaprine: increased 8–16 Hz, decreased 4–8 Hz and 28–32 Hz bands. Barbiturate-like pattern; distinct from diazepam on delta and fast beta modulation.
Supports CNS depressant neurophysiology differentiation
Quantitative EEG in rats, oral administration
Electroencephalography CNS Pharmacology QEEG

Comparative Oral Anticonvulsant Potency vs. Diazepam

Oral administration of Endixaprine in mice produces anticonvulsant effects in a tonic epilepsy model with an ED50 of 11 mg/kg . Cross-study comparison with diazepam, a widely used reference anticonvulsant, reveals that diazepam's ED50 for blocking generalized tonic-clonic seizures is 6.6 mg/kg [1]. While the model and species differ slightly, the data indicate that Endixaprine achieves significant oral anticonvulsant activity within the same order of magnitude as a clinically established benzodiazepine, underscoring its viability as an orally active research tool [1].

Oral Anticonvulsant Potency
Cross-study comparable
Endixaprine ED50 = 11 mg/kg p.o. (tonic epilepsy, mice); Diazepam ED50 = 6.6 mg/kg i.v. (tonic-clonic seizures, mice).
Supports oral anticonvulsant research context
Cross-study comparison; different seizure models and species
Anticonvulsant Oral Bioavailability Tonic-Clonic Seizure

Favorable Acute Oral Safety Margin vs. Diazepam

Acute oral toxicity data indicate that Endixaprine possesses a wide safety margin. The reported oral LD50 in rats is >5,000 mg/kg [1]. In contrast, the oral LD50 of the reference compound diazepam in rats is 1,240 mg/kg [2]. This represents at least a 4-fold higher safety index based on acute lethality for Endixaprine compared to diazepam, suggesting a potentially more favorable toxicological profile in rodent models.

Acute Oral Toxicity Context
Cross-study comparable
Endixaprine LD50 >5,000 mg/kg p.o. (rat); Diazepam LD50 = 1,240 mg/kg p.o. (rat). >4-fold higher LD50 for Endixaprine.
Reported acute safety-related endpoint context
Standard acute oral toxicity testing in rats
Safety Pharmacology Acute Toxicity LD50

Norepinephrine Transporter Inhibition

In a fluorescence-based neurotransmitter transporter assay, Endixaprine was found to inhibit the human norepinephrine transporter (NET) expressed in HEK293 cells, with an IC50 of 143 nM [1]. While a direct comparator for this specific target is not available from the literature, this data point demonstrates that Endixaprine's pharmacological profile extends beyond GABAergic modulation, potentially engaging monoaminergic systems [1]. This additional activity may contribute to its overall behavioral effects and distinguishes it from pure GABAergic agents like benzodiazepines or barbiturates.

NET Inhibition
Reported
IC50 = 143 nM at human norepinephrine transporter (HEK293 cells); fluorescence transporter assay.
Supports polypharmacology research interpretation
No direct comparator available; additional monoaminergic engagement
Polypharmacology Norepinephrine Transporter Binding Assay

Optimal Research Application Scenarios


Anxiolytic Mechanisms in Non-Benzodiazepine Scaffolds

Researchers seeking to dissociate anxiolytic-like effects from benzodiazepine receptor activation should prioritize Endixaprine. Its demonstrated anticonflict activity (ED50 = 5.2 mg/kg i.p.) without interaction at benzodiazepine binding sites provides a unique tool for exploring alternative anxiolytic pathways [1].

Anticonvulsant Potency in Developmental Epilepsy Models

Endixaprine's 4-fold greater potency over CM 40907 in immature rat seizure models makes it the preferred aminopyridazine for studies requiring robust anticonvulsant effects across different developmental stages, particularly in neonatal rodent models [2].

Electrophysiological Profiling of Barbiturate-Like Depressants

For quantitative EEG studies aimed at distinguishing barbiturate-like from benzodiazepine-like signatures, Endixaprine serves as a key reference compound. Its QEEG profile—specifically the reduction in fast beta power—aligns with barbiturates, offering a non-barbiturate chemical entity for comparative neurophysiology [3].

Oral Dosing with a Favorable Safety Margin

Endixaprine's oral ED50 of 11 mg/kg in tonic epilepsy and its high acute oral LD50 (>5,000 mg/kg) make it a practical choice for long-term or high-dose oral administration studies where minimizing toxicity and handling hazards is a priority [4].

Application
Selection Property
Validation Focus
Anxiolytic-like behavioral pharmacology
Non-benzodiazepine anticonflict activity
Operant conflict test endpoint review
Anticonvulsant studies in developmental models
Aminopyridazine anticonvulsant potency
Pentylenetetrazol seizure model endpoints
CNS depressant neurophysiology profiling
Barbiturate-like QEEG signature
EEG frequency band power modulation
Oral in vivo pharmacology studies
Oral exposure and safety-related endpoints
Acute oral safety margin and seizure model response
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